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Introduction
The precise regulation of intracellular calcium ([Ca²⁺]i) is fundamental to cardiac myocyte

function, governing excitation-contraction coupling, gene expression, and cell viability.

Dysregulation of Ca²⁺ handling is a hallmark of many cardiovascular diseases. Quin-2, a

fluorescent Ca²⁺ indicator, has been a valuable tool for investigating these dynamics. As a non-

ratiometric dye, Quin-2 exhibits an increase in fluorescence intensity upon binding to Ca²⁺. This

document provides detailed application notes and protocols for the use of Quin-2 in measuring

calcium transients in isolated adult ventricular myocytes.

Quantitative Data Summary
The following tables summarize key quantitative parameters for Quin-2, essential for

experimental design and data analysis.

Table 1: Spectral and Chemical Properties of Quin-2
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Property Value Reference

Excitation Wavelength (λex) ~339 nm [1]

Emission Wavelength (λem) ~492 nm [1]

Dissociation Constant (Kd) for

Ca²⁺
115 nM (in vitro) [1]

Dissociation Constant (Kd) for

Mg²⁺
>5 mM [1]

Table 2: Typical Intracellular Calcium Concentrations in Adult Rat Ventricular Myocytes

Measured with Quin-2

Parameter Concentration Range Reference

Basal (Diastolic) [Ca²⁺]i 100 - 200 nM [2]

Peak Systolic [Ca²⁺]i 400 - 800 nM [2]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying principles and the procedural flow of measuring

calcium transients with Quin-2.
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Figure 1: Quin-2 Signaling Pathway in Cardiac Myocytes.
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Figure 2: Experimental Workflow for Measuring Calcium Transients.

Experimental Protocols
Protocol 1: Isolation of Adult Rat Ventricular Myocytes
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This protocol describes a standard enzymatic digestion method for isolating high-quality,

calcium-tolerant adult rat ventricular myocytes.

Materials:

Perfusion Buffer: Ca²⁺-free Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1.2

MgCl₂, 1.2 NaH₂PO₄, 10 glucose, and 20 HEPES (pH 7.3 with NaOH).

Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g.,

Worthington, ~1 mg/mL) and Protease Type XIV (e.g., Sigma, ~0.1 mg/mL).

Stop Solution: Perfusion buffer containing 1% Bovine Serum Albumin (BSA) and 50 µM

CaCl₂.

Langendorff perfusion system.

Adult Sprague-Dawley rat (250-300g).

Anesthetic (e.g., pentobarbital).

Procedure:

Anesthetize the rat via intraperitoneal injection of pentobarbital (150 mg/kg).

Once deeply anesthetized (loss of pedal and corneal reflexes), perform a thoracotomy to

expose the heart.

Excise the heart and immediately place it in ice-cold Perfusion Buffer.

Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with

oxygenated (95% O₂ / 5% CO₂) Perfusion Buffer at 37°C for 5 minutes to clear the coronary

arteries of blood.

Switch the perfusion to the oxygenated Enzyme Solution and perfuse for 15-20 minutes, or

until the heart becomes flaccid.

Detach the heart from the cannula and remove the atria.
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Mince the ventricular tissue in Stop Solution.

Gently triturate the minced tissue with a wide-bore pipette to release individual myocytes.

Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

Allow the myocytes to settle by gravity for 10-15 minutes.

Carefully remove the supernatant and gently resuspend the myocyte pellet in Stop Solution.

Gradually reintroduce Ca²⁺ to the myocytes by incremental additions of a CaCl₂ stock

solution to a final concentration of 1.2 mM. Only rod-shaped, quiescent myocytes should be

used for experiments.

Protocol 2: Loading Cardiac Myocytes with Quin-2 AM
This protocol details the loading of isolated myocytes with the acetoxymethyl (AM) ester form of

Quin-2.

Materials:

Isolated adult ventricular myocytes.

Quin-2 AM (e.g., from a reputable supplier).

Anhydrous Dimethyl Sulfoxide (DMSO).

Pluronic F-127 (20% solution in DMSO).

Tyrode's solution containing 1.2 mM CaCl₂.

Procedure:

Prepare a 10 mM stock solution of Quin-2 AM in anhydrous DMSO.

For loading, prepare a working solution by diluting the Quin-2 AM stock solution to a final

concentration of 5-10 µM in Tyrode's solution. To aid in dispersion, first mix the Quin-2 AM

stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.
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Incubate the isolated myocytes in the Quin-2 AM working solution for 30-60 minutes at room

temperature (20-25°C), protected from light.

After incubation, wash the cells twice with fresh Tyrode's solution to remove extracellular

dye.

Allow the cells to de-esterify the Quin-2 AM for at least 30 minutes at room temperature

before initiating fluorescence measurements. This allows intracellular esterases to cleave the

AM group, trapping the active Quin-2 indicator inside the cell.

Protocol 3: In Situ Calibration of Quin-2 Fluorescence
This protocol describes the determination of the minimum (Fmin) and maximum (Fmax)

fluorescence signals, which are essential for converting fluorescence intensity to [Ca²⁺]i.

Materials:

Quin-2 loaded cardiac myocytes.

Ca²⁺-free Tyrode's solution containing 10 mM EGTA.

Tyrode's solution containing a saturating concentration of Ca²⁺ (e.g., 5 mM).

Digitonin (or another suitable permeabilizing agent like ionomycin).

A fluorescence microscope or plate reader capable of excitation at ~339 nm and emission

detection at ~492 nm.

Procedure:

After recording the experimental calcium transients, perfuse the myocytes with Ca²⁺-free

Tyrode's solution containing 10 mM EGTA.

Add a low concentration of digitonin (e.g., 10-20 µM) to permeabilize the cell membrane to

Ca²⁺ and EGTA. This will chelate all intracellular Ca²⁺, and the resulting fluorescence signal

represents Fmin.
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Next, perfuse the permeabilized cells with Tyrode's solution containing a saturating

concentration of Ca²⁺ (e.g., 5 mM) to maximally saturate the intracellular Quin-2. The

resulting fluorescence signal represents Fmax.

It is also important to measure the autofluorescence of the myocytes before loading with

Quin-2 and subtract this value from all measurements.

Protocol 4: Recording Calcium Transients and
Calculating [Ca²⁺]i
Procedure:

Place the Quin-2 loaded and de-esterified myocytes on the stage of a fluorescence

microscope.

Set the excitation and emission wavelengths to ~339 nm and ~492 nm, respectively.

Record the baseline fluorescence (F) of quiescent myocytes.

Initiate calcium transients by electrical field stimulation (e.g., 1 Hz).

Record the fluorescence intensity changes over time during stimulation.

After recording the transients, perform the in situ calibration as described in Protocol 3 to

determine Fmin and Fmax.

Calculate the intracellular calcium concentration using the Grynkiewicz equation[3]:

[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)

Where:

[Ca²⁺]i is the intracellular free calcium concentration.

Kd is the dissociation constant of Quin-2 for Ca²⁺ (~115 nM).

F is the recorded fluorescence intensity at any given time.
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Fmin is the minimum fluorescence intensity in the absence of Ca²⁺.

Fmax is the maximum fluorescence intensity at saturating Ca²⁺.

Concluding Remarks
Quin-2 remains a foundational tool for the study of intracellular calcium dynamics. While newer

generation indicators offer advantages in brightness and ratiometric properties, the principles

and protocols established with Quin-2 are still highly relevant. Careful execution of cell

isolation, dye loading, and in situ calibration are paramount for obtaining accurate and

reproducible measurements of calcium transients in cardiac myocytes. These data are critical

for understanding the pathophysiology of heart disease and for the development of novel

cardiotherapeutic agents.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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